molecular formula C19H21NO3 B5762512 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide

3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide

Cat. No. B5762512
M. Wt: 311.4 g/mol
InChI Key: NYFRXAHKMWXSNN-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a member of the acrylamide family and is synthesized through a simple process.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and survival. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has also been found to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects
3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-proliferative effects. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has also been found to scavenge free radicals and reduce oxidative stress, which can damage cells and tissues. In addition, 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide in lab experiments is its low toxicity and high solubility in water and organic solvents. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide can also be easily synthesized and purified, making it a cost-effective compound for research. However, one limitation of using 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide is its instability under certain conditions, such as high temperatures and acidic environments. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide can also be difficult to handle due to its high reactivity with other chemicals.

Future Directions

There are several future directions for 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide research, including its potential applications in drug discovery and development. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been found to have promising anti-cancer and neuroprotective effects, and further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. In addition, 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide can be modified to create analogs with improved pharmacological properties, such as increased potency and selectivity. Further research is also needed to investigate the safety and toxicity of 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide and its analogs in vivo.

Synthesis Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide is a straightforward process that involves the reaction of 3,4-dimethoxyphenylamine and 2,4-dimethylphenylisocyanate in the presence of a base catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization. The yield of 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been found to have various scientific research applications, including the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acrylamide has also been found to have neuroprotective effects in Alzheimer's and Parkinson's disease models by reducing oxidative stress and inflammation.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13-5-8-16(14(2)11-13)20-19(21)10-7-15-6-9-17(22-3)18(12-15)23-4/h5-12H,1-4H3,(H,20,21)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFRXAHKMWXSNN-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide

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